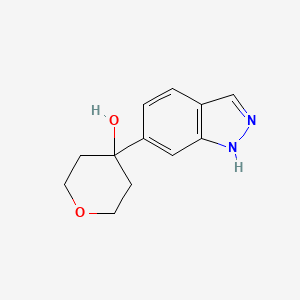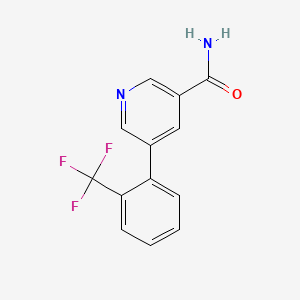
2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt is a useful research compound. Its molecular formula is C14H18N5NaO8P and its molecular weight is 438.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is the cGMP-dependent protein kinase . This kinase plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Mode of Action
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt interacts with its target by mimicking the action of endogenous cGMP . It preferentially activates the cGMP-dependent protein kinase, leading to a series of intracellular changes .
Biochemical Pathways
The activation of cGMP-dependent protein kinase triggers several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle tissues, which results in vasodilation and increased blood flow . It also controls the efficacy of neurotransmitter release at presynaptic terminals .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites. This property could potentially enhance its bioavailability.
Result of Action
The activation of cGMP-dependent protein kinase by 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can have several molecular and cellular effects. For example, it can inhibit thrombin-stimulated arachidonic acid release in human platelets . It can also suppress apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.
Analyse Biochimique
Biochemical Properties
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is known for its role in biochemical reactions as a cGMP analog. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase G (PKG), which it activates preferentially. This activation leads to a cascade of downstream effects, including the modulation of various cellular functions. Additionally, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can inhibit phosphodiesterases, enzymes responsible for the degradation of cGMP, thereby prolonging its action within the cell .
Cellular Effects
The effects of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt on cells are diverse. It influences cell signaling pathways by activating PKG, which in turn affects various downstream targets. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects are observed in various cell types, including neurons, muscle cells, and endothelial cells .
Molecular Mechanism
At the molecular level, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt exerts its effects primarily through the activation of PKG. This activation occurs when the compound binds to the regulatory domain of PKG, causing a conformational change that activates the kinase domain. Once activated, PKG phosphorylates various target proteins, leading to changes in their activity and function. Additionally, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can inhibit phosphodiesterases, thereby increasing intracellular cGMP levels and prolonging its signaling effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as pH and temperature. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At low doses, the compound can effectively activate PKG and modulate cellular functions without causing significant adverse effects. At higher doses, it may lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological effect. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .
Metabolic Pathways
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is involved in several metabolic pathways. It interacts with enzymes such as guanylate cyclase, which synthesizes cGMP from GTP, and phosphodiesterases, which degrade cGMP. By inhibiting phosphodiesterases, the compound increases intracellular cGMP levels, thereby enhancing its signaling effects. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is transported and distributed through various mechanisms. It can permeate cell membranes due to its lipophilic nature, allowing it to enter cells and exert its effects. The compound may also interact with specific transporters and binding proteins that facilitate its distribution within the cell. Its localization and accumulation can influence its activity and function, with higher concentrations observed in areas where cGMP signaling is prominent .
Subcellular Localization
The subcellular localization of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is critical for its activity and function. It is often found in the cytoplasm, where it can interact with PKG and other target proteins. Additionally, it may be localized to specific compartments or organelles, such as the nucleus or mitochondria, depending on the cell type and experimental conditions. Targeting signals and post-translational modifications can direct the compound to these specific locations, enhancing its effectiveness in modulating cellular processes .
Propriétés
Numéro CAS |
58329-72-9 |
|---|---|
Formule moléculaire |
C14H18N5NaO8P |
Poids moléculaire |
438.28 g/mol |
Nom IUPAC |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)26-10-9-6(4-24-28(22,23)27-9)25-13(10)19-5-16-8-11(19)17-14(15)18-12(8)21;/h5-6,9-10,13H,2-4H2,1H3,(H,22,23)(H3,15,17,18,21); |
Clé InChI |
WFLXBEJCVFJMKW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C3N=C(NC4=O)N.[Na+] |
SMILES isomérique |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C3N=C(NC4=O)N.[Na+] |
SMILES canonique |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C3N=C(NC4=O)N.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1498477.png)












